![molecular formula C7H2F3KN4O2 B2584640 Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1170368-53-2](/img/structure/B2584640.png)

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

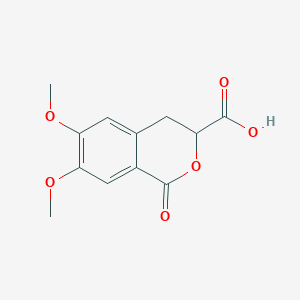

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound . It belongs to the class of triazolo pyrimidines . Triazolo pyrimidines are nitrogenous heterocyclic compounds that have been proven to have various biological activities .

Synthesis Analysis

The synthesis of triazolo pyrimidines has been a subject of interest in various research studies . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involves the reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis

Triazole compounds, including this compound, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo pyrimidines have been studied extensively . The reaction involves the catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .Aplicaciones Científicas De Investigación

Antibacterial Activity

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is related to triazole-containing hybrids, which have shown promising antibacterial activity, particularly against Staphylococcus aureus. These compounds, including the triazolo[1,5-a]pyrimidine hybrids, are recognized for their potential in exerting dual or multiple antibacterial mechanisms of action due to their ability to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV. Their broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms, highlights their importance in addressing antibiotic resistance issues (Li & Zhang, 2021).

Optical Sensing Applications

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, due to their structural features, are considered suitable for use as optical sensors. The capacity of these derivatives to form coordination as well as hydrogen bonds makes them appropriate for sensing applications. This versatility, coupled with their range of biological and medicinal applications, underscores their utility in developing sensitive and selective optical sensors for various applications (Jindal & Kaur, 2021).

Agricultural Research

In agricultural research, the focus on potassium, including compounds like this compound, has increased due to the critical role of potassium in plant physiology and nutrition. Research has highlighted the need for a deeper understanding of potassium's role from the molecular level to field management, particularly in plant stress situations where potassium acts alone or in combination with specific micronutrients. The ability of potassium to mitigate biotic and abiotic stress situations in crops underscores its importance in agricultural practices and the need for optimized fertilizer recommendations (Römheld & Kirkby, 2010).

Optoelectronic Materials

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, when incorporated into π-extended conjugated systems, has shown significant value in creating novel optoelectronic materials. These materials, including those with quinazoline or pyrimidine rings, have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these scaffolds into materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices highlights their potential in advancing technology and material science (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has been studied for its potential pharmacological activities Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to interact with various enzymes such as dihydroorotate dehydrogenase (dhodh) .

Mode of Action

It is suggested that similar compounds may act through selective binding at specific sites in the cardiovascular system .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to interact with the enzyme dihydroorotate dehydrogenase (dhodh), which plays a crucial role in the de novo pyrimidine biosynthesis pathway .

Result of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Direcciones Futuras

The future directions for the study of Potassium 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and similar compounds could involve further exploration of their biological activities . There is potential for these compounds to be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

potassium;7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N4O2.K/c8-7(9,10)4-3(5(15)16)1-11-6-12-2-13-14(4)6;/h1-2H,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXFHGLLIMQZKR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NN2C(=C1C(=O)[O-])C(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3KN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2584557.png)

![1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2584561.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2584565.png)

![2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2584571.png)

![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)

![2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2584575.png)

![N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584577.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2584580.png)